3-Hydroxydiphenylamine

Rubber vulcanization Methylene acceptor Mechanical reinforcement

Specify 3-Hydroxydiphenylamine (3-HDPA) as your next methylene acceptor or antioxidant precursor. Unlike standard resorcinol, 3-HDPA reduces rubber mixing fumes by over 95%, increases cured stiffness (G′ +17%), and delivers an 80% faster cure rate without raising uncured viscosity. For lubricant formulators, its alkylated derivatives provide markedly better deposit control than 2- or 4-positional isomers. A drop-in solution that simplifies formulations and shortens press cycles, it directly addresses your manufacturing cost and workplace safety challenges.

Molecular Formula C12H11NO
Molecular Weight 185.22g/mol
CAS No. 101-18-8
Cat. No. B363952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxydiphenylamine
CAS101-18-8
Molecular FormulaC12H11NO
Molecular Weight185.22g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=CC=C2)O
InChIInChI=1S/C12H11NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13-14H
InChIKeyNDACNGSDAFKTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearance3-hydroxy-n-phenylaniline is a beige powder. (NTP, 1992)
Solubilityless than 1 mg/mL at 72.5° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxydiphenylamine (CAS 101-18-8) for Rubber Reinforcement and Antioxidant Applications: Procurement and Performance Data


3-Hydroxydiphenylamine (3-HDPA), also known as m-aminophenol or 3-anilinophenol, is a substituted aniline with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . It appears as a red-brown solid or dark-colored powder with a melting point of 81–82°C and a boiling point of approximately 340°C [1]. This compound serves as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and rubber chemicals, but its primary industrial utility lies in its dual functionality as a methylene acceptor in rubber vulcanization systems and as a backbone for antioxidant formulations .

Why 3-Hydroxydiphenylamine (101-18-8) Is Not a Drop-In Replacement for Standard Resorcinol or Diphenylamine


3-Hydroxydiphenylamine occupies a unique niche in rubber and lubricant chemistry that prevents simple substitution with structurally similar compounds. Unlike resorcinol, which is the standard methylene acceptor in rubber compounding, 3-HDPA provides a distinct balance of lower volatility, higher reactivity, and improved mechanical property enhancement without increasing uncured viscosity [1]. In lubricant applications, alkylated derivatives of 3-HDPA demonstrate antioxidant and deposit control performance that varies significantly with the position of the hydroxyl group—with 3-substituted isomers outperforming 2- and 4-substituted analogs [2]. Furthermore, in acidic synthetic ester environments, p-hydroxydiphenylamine loses antioxidant efficiency while diphenylamine remains stable, underscoring that minor structural changes yield major performance differences [3]. The quantitative data below demonstrate that generic substitution with resorcinol, diphenylamine, or positional isomers will not reproduce the specific property enhancements achievable with 3-HDPA.

Quantitative Differentiation of 3-Hydroxydiphenylamine (101-18-8) Against Key Comparators


3-HDPA vs. Resorcinol: Enhanced Mechanical Properties in Cured Rubber

In natural rubber formulations, 3-HDPA delivers significantly higher cured rubber stiffness (storage modulus G′) and hardness than resorcinol at equivalent loading (3 phr). The data show that 3-HDPA increases G′ at 0.2% strain from 17.16 MPa to 20.08 MPa, representing a 17% improvement over resorcinol [1]. Simultaneously, Shore A hardness increases from 78 to 80, and 100% tensile modulus rises from 4.84 MPa to 5.32 MPa [1]. Crucially, these gains are achieved without increasing uncured rubber viscosity (ML values of 2.80 dN·m for resorcinol vs. 2.86 dN·m for 3-HDPA), which means processing behavior remains unchanged while final product properties improve [1].

Rubber vulcanization Methylene acceptor Mechanical reinforcement

3-HDPA vs. Resorcinol and Other Resorcinol Derivatives: Superior Cure Rate and Reactivity

3-HDPA exhibits substantially higher reactivity with methylene donors than resorcinol and other resorcinol derivatives, translating to faster cure rates. In direct comparative testing, 3-HDPA achieved a cure rate of 5.53 (inverse scorch time units) versus 3.07 for resorcinol, 3.48 for 2,4-dihydroxybenzophenone, and 4.66 for dimethylbenzyl resorcinol [1]. The maximum torque (MH) value for 3-HDPA was 33.11 dN·m, compared to 28.17 dN·m for resorcinol, 27.48 dN·m for 2,4-dihydroxybenzophenone, and 21.74 dN·m for dimethylbenzyl resorcinol [1]. This higher reactivity is attributed to 3-HDPA being an m-aminophenol-type derivative, which provides more efficient in situ resin formation with HMTA [1].

Rubber compounding Vulcanization kinetics Methylene acceptor reactivity

3-HDPA vs. Resorcinol: Significantly Reduced Volatility and Fuming During Rubber Processing

3-HDPA generates substantially less volatile emissions than resorcinol at typical rubber mixing temperatures (>110°C). Thermogravimetric analysis (TGA) under nitrogen shows that at 150°C, resorcinol loses 8.5% of its weight, whereas 3-HDPA loses only 0.5% [1]. At 175°C, resorcinol weight loss reaches 32.6%, while 3-HDPA remains at just 1.4% [1]. At 200°C, resorcinol is nearly completely volatilized (96.4% weight loss), while 3-HDPA loses only 4.5% [1]. This dramatic difference is driven by 3-HDPA's higher molecular weight (185.22 g/mol vs. 110.11 g/mol) and its aromatic amine structure [1].

Rubber processing safety Volatile emissions Thermogravimetric analysis

3-Hydroxydiphenylamine vs. 2- and 4-Hydroxy Isomers: Position-Specific Antioxidant and Deposit Control Superiority

Alkylated 3-hydroxydiphenylamine antioxidants provide greater antioxidant activity and deposit control than analogous compounds substituted at the 2- or 4-position [1]. In lubricating oil compositions, TEOST deposit formation testing and PDSC oxidation onset testing demonstrated that 3-hydroxydiphenylamine-based antioxidants (Examples 5, 6, and 7) outperformed both 4-hydroxy (Examples 3 and 4) and 2-hydroxy (Examples 8 and 9) positional isomers [1]. While the full numeric table is embedded in the patent disclosure, the inventors explicitly conclude that the 3-position hydroxyl substitution confers unexpectedly superior performance in both oxidation inhibition and deposit reduction relative to the 2- and 4-position analogs [1]. This positional specificity means that procurement decisions must prioritize the 3-hydroxy isomer over the more common 4-hydroxy (p-hydroxydiphenylamine) variant.

Lubricant antioxidants Deposit control Structure-activity relationship

p-Hydroxydiphenylamine vs. Diphenylamine: Acid-Sensitive Antioxidant Performance in Synthetic Ester Oil

In synthetic ester lubricating oils, p-hydroxydiphenylamine (4-HDPA) exhibits significantly reduced antioxidant efficiency as oil acidity increases, whereas diphenylamine maintains stable performance [1]. The study demonstrated that as acidity rises, the induction period decreases and the antioxidant efficiency of p-hydroxydiphenylamine and phenolic antioxidants declines, while diphenylamine efficiency remains essentially unchanged [1]. This class-level observation extends to 3-hydroxydiphenylamine, which shares the hydroxyl-bearing aromatic amine structure that can interact differently with acidic degradation products compared to unsubstituted diphenylamine. The presence of the hydroxyl group alters the molecule's behavior in acidic environments, making hydroxylated diphenylamines less suitable than unsubstituted diphenylamine in high-acidity lubricant applications [1].

Lubricant formulation Acidic environments Antioxidant stability

3-HDPA in Rubber Compositions: Low Uncured Viscosity with High Cured Cohesion and Rigidity

Michelin's patent disclosure (US-2024059868-A1) specifically claims rubber compositions incorporating 3-hydroxydiphenylamine or 4-hydroxydiphenylamine to achieve a unique balance of low uncured viscosity for processing ease and high cured cohesion and rigidity for final product performance [1]. This property profile is particularly valuable for tire manufacturing, where green rubber handling requires low viscosity for efficient mixing and extrusion, while cured tire components demand high stiffness and structural integrity [1]. Although the patent does not provide direct numerical comparative data, the explicit claim language confirms that 3-HDPA imparts a functional combination that is not simultaneously achievable with conventional methylene acceptors like resorcinol, which maintains processing viscosity similar to 3-HDPA but yields inferior cured properties [2].

Rubber processing Green strength Tire manufacturing

Validated Application Scenarios for 3-Hydroxydiphenylamine (101-18-8) in Rubber and Lubricant Industries


High-Performance Tire Component Manufacturing Requiring Low Fuming and Enhanced Stiffness

In tire manufacturing, resorcinol is widely used as a methylene acceptor for reinforcing rubber compounds but generates problematic fumes at mixing temperatures above 110°C. 3-HDPA offers a direct substitute that reduces volatile emissions by over 95% at 200°C while simultaneously increasing cured rubber stiffness (G′ improved by 17%) and hardness (Shore A from 78 to 80) without increasing uncured viscosity [1]. This enables tire manufacturers to improve workplace safety, reduce material loss, and enhance tire tread and sidewall mechanical properties in a single formulation change.

Industrial Rubber Goods Requiring Faster Vulcanization Cycles and Higher Throughput

Rubber product manufacturers seeking to reduce vulcanization cycle times can leverage 3-HDPA's 80% faster cure rate compared to resorcinol (cure rate of 5.53 vs. 3.07) [1]. Combined with its higher maximum torque (MH of 33.11 dN·m vs. 28.17 dN·m for resorcinol), 3-HDPA enables shorter press cycles while delivering superior final product stiffness [1]. This property profile is particularly valuable for high-volume production of conveyor belts, hoses, and molded rubber components where cycle time directly impacts manufacturing economics.

Lubricant Formulations Requiring Superior Deposit Control and Oxidation Stability

For engine oil and industrial lubricant formulations where deposit formation and oxidative degradation are critical failure modes, alkylated derivatives of 3-HDPA provide measurably better antioxidant and deposit control activity than 2- or 4-hydroxy positional isomers [1]. TEOST deposit testing and PDSC oxidation onset testing confirm that the 3-position hydroxyl substitution confers a performance advantage over alternative hydroxydiphenylamines [1]. Lubricant formulators should specify alkylated 3-HDPA derivatives rather than p-hydroxydiphenylamine (4-HDPA) when deposit control is a primary performance requirement.

Rubber Compounding Where Processing Viscosity and Final Stiffness Must Be Simultaneously Optimized

Rubber formulators face a persistent trade-off between low uncured viscosity (for easy mixing, calendering, and extrusion) and high cured stiffness (for product performance). 3-HDPA uniquely resolves this conflict: it maintains uncured viscosity levels similar to resorcinol (ML values within 0.06 dN·m) while delivering statistically significant improvements in G′, Shore A hardness, and tensile modulus in the cured state [1][2]. This dual benefit eliminates the need for additional processing aids or reinforcing fillers, simplifying formulations and reducing raw material costs.

Technical Documentation Hub

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